molecular formula C12H9ClN4OS B2885975 5-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide CAS No. 1797225-27-4

5-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide

Cat. No.: B2885975
CAS No.: 1797225-27-4
M. Wt: 292.74
InChI Key: IRWZZLAQHUSRMU-UHFFFAOYSA-N
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Description

5-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. The compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings, making it a privileged scaffold for drug discovery and combinatorial library design .

Mechanism of Action

Target of Action

Compounds with similar pyrazolo[1,5-a]pyrimidine structures have been identified as strategic compounds for optical applications . Another study found that pyrazolo[3,4-d]pyrimidine derivatives showed significant inhibitory activity, suggesting they could be potential inhibitors for certain proteins .

Mode of Action

It’s known that the electron-donating groups (edgs) at position 7 on the fused ring of similar compounds improve both the absorption and emission behaviors . This suggests that the compound might interact with its targets through electron transfer, affecting their function.

Biochemical Pathways

Given the optical properties of similar compounds , it’s possible that this compound could be involved in pathways related to fluorescence or chemosensing.

Result of Action

Similar compounds have been found to have tunable photophysical properties , suggesting that this compound might affect cellular processes related to light absorption and emission.

Action Environment

Similar compounds have been found to have good solubility in green solvents , suggesting that the solvent environment could potentially influence the action of this compound.

Comparison with Similar Compounds

Properties

IUPAC Name

5-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4OS/c1-7-4-11-14-5-8(6-17(11)16-7)15-12(18)9-2-3-10(13)19-9/h2-6H,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWZZLAQHUSRMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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